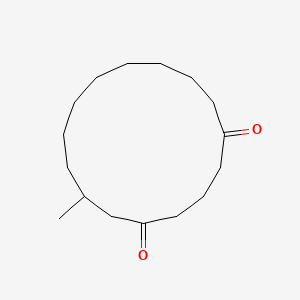
7-Methylcyclopentadecane-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the European Inventory of Existing Commercial Chemical Substances number 278-627-6 is a chemical substance that has been registered and recognized within the European Union’s regulatory framework. This compound is part of the European Inventory of Existing Commercial Chemical Substances, which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of this compound involves specific synthetic routes and reaction conditions. The exact methods can vary depending on the desired purity and application of the compound. Generally, the synthesis involves a series of chemical reactions that may include steps such as condensation, oxidation, reduction, and purification processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired outcome .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large-scale reactors and continuous production processes. The industrial methods focus on optimizing yield, reducing production costs, and ensuring consistent quality. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved .
Applications De Recherche Scientifique
The compound has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Mécanisme D'action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to EINECS 278-627-6 include other substances listed in the European Inventory of Existing Commercial Chemical Substances that share similar chemical structures or properties. Examples include:
Amyl nitrite: (EC number 203-770-8)
Bismuth tetroxide: (EC number 234-985-5)
Mercurous oxide: (EC number 239-934-0).
Uniqueness
What sets EINECS 278-627-6 apart from these similar compounds is its specific chemical structure and the unique properties that arise from it. These properties may include its reactivity, stability, and the specific applications it is suited for in scientific research and industry .
Propriétés
Numéro CAS |
77128-35-9 |
|---|---|
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
7-methylcyclopentadecane-1,5-dione |
InChI |
InChI=1S/C16H28O2/c1-14-9-6-4-2-3-5-7-10-15(17)11-8-12-16(18)13-14/h14H,2-13H2,1H3 |
Clé InChI |
FAIKGAFPJUMKGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCCCCCC(=O)CCCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


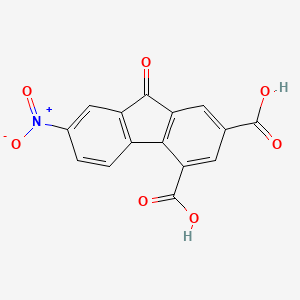
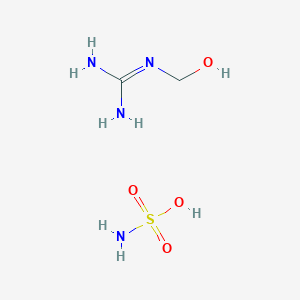
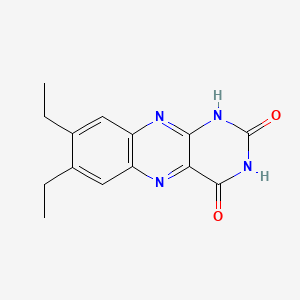
![Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-](/img/structure/B12643772.png)
![3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12643776.png)

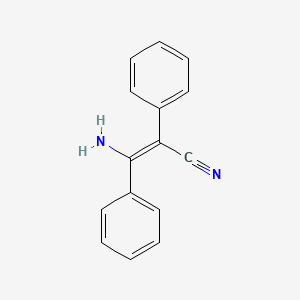


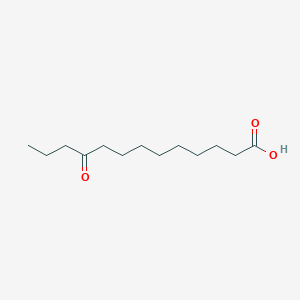
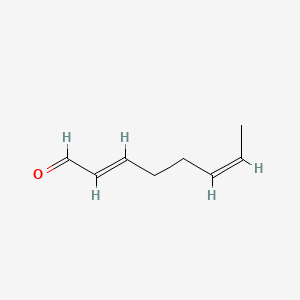

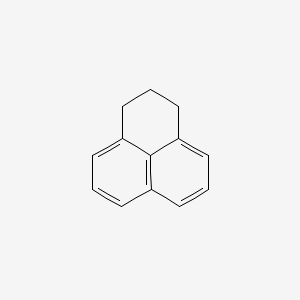
![1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12643861.png)
